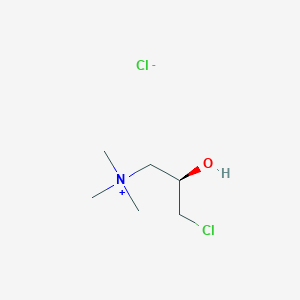

(R)-(+)-(3-Cloro-2-hidroxipropil)trimetilamonio cloruro

Descripción general

Descripción

(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a useful research compound. Its molecular formula is C6H15Cl2NO and its molecular weight is 188.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas y producción

“®-(+)-(3-Cloro-2-hidroxipropil)trimetilamonio cloruro” es un derivado de la trimetilamina . La trimetilamina es una amina terciaria incolora, higroscópica e inflamable. Es un gas a temperatura ambiente, pero generalmente se vende como una solución al 40% en agua . También se vende en cilindros de gas presurizados . La trimetilamina se protona para dar el catión trimetilamonio .

Hidrogeles antibacterianos

Este compuesto se ha utilizado en el desarrollo de hidrogeles antibacterianos de doble red basados en quitina . En esta aplicación, la poliacrilamida (pAAm) contribuye a la alta propiedad mecánica y el cloruro de [2-(metacriloiloxi)etil]trimetilamonio (MTAC) ejerce la fuerte actividad antibacteriana . Estos hidrogeles tienen una notable resistencia a la compresión, soportando una alta deformación del 85% con una excelente recuperación de la forma . También exhiben una excelente eficacia antibacteriana contra bacterias Gram-positivas (Listeria monocytogenes) y Gram-negativas (Escherichia coli) .

Tratamiento de aguas residuales

Los hidrogeles antibacterianos mencionados anteriormente tienen un potencial prometedor para diversas aplicaciones, como el tratamiento de aguas residuales . Los hidrogeles pueden ayudar potencialmente en la eliminación de contaminantes y microorganismos patógenos de los sistemas de suministro de agua contaminada

Safety and Hazards

Direcciones Futuras

Recent studies have focused on the development of hydrogels based on quaternary ammonium compounds for various applications. For instance, hydrogels based on poly ( [2- (acryloyloxy)ethyl] trimethylammonium chloride) and nanocellulose have been applied to remove methyl orange dye from water . Another study highlighted the potential of photonic crystals embedded in analyte responsive hydrogels for biosensing . These developments suggest promising future directions for the use of quaternary ammonium compounds.

Mecanismo De Acción

Target of Action

The primary targets of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a type of quaternary ammonium cation (also known as quats), are bacterial cells . Quats are positively-charged polyatomic ions that interact with the negatively-charged bacterial cell membranes . They are used in various applications, including as antimicrobials in detergents and disinfectants .

Mode of Action

The compound interacts with its targets through a process of adsorption at the water-membrane interface of bacterial cells . This interaction disrupts the bacterial membrane, leading to leakage of intracellular contents and eventually cell death . The compound’s positive charge allows it to bind to the negatively-charged bacterial cell surfaces, facilitating its antimicrobial action .

Biochemical Pathways

Instead, its mechanism of action is primarily physical, involving disruption of the bacterial cell membrane . This disruption can indirectly affect various cellular processes, including nutrient uptake and waste product excretion, leading to cell death .

Result of Action

The primary result of the compound’s action is the death of bacterial cells . By disrupting the bacterial cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent, capable of inactivating a wide range of bacteria .

Action Environment

The action of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be influenced by various environmental factors. For example, its antimicrobial activity may be affected by the presence of organic matter, which can interact with the compound and reduce its availability for binding to bacterial cells. Additionally, the compound’s stability and efficacy may be affected by pH, temperature, and other environmental conditions. As a quaternary ammonium compound, it is generally stable and retains its positive charge under a wide range of conditions .

Análisis Bioquímico

Biochemical Properties

®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of chitosan-based double-network antibacterial hydrogels, where it exerts strong antibacterial activity . The presence of quaternary ammonium groups in this compound contributes to its antibacterial efficacy .

Cellular Effects

The effects of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride on cells are primarily related to its antibacterial properties. It has shown excellent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, such as Listeria monocytogenes and Escherichia coli . This suggests that it can influence cell function by inhibiting the growth and proliferation of bacterial cells.

Propiedades

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHGSFZFWKVDL-RGMNGODLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

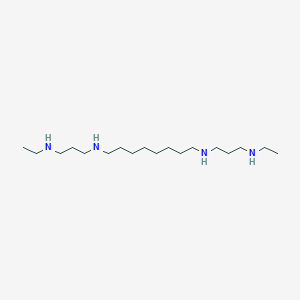

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

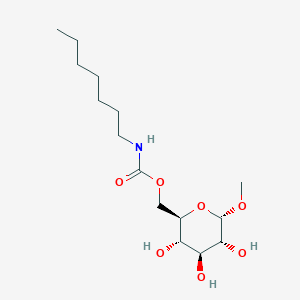

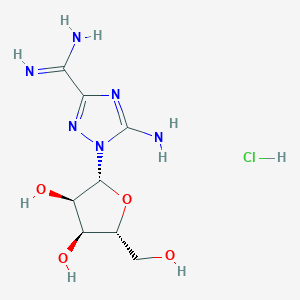

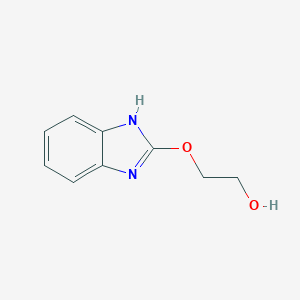

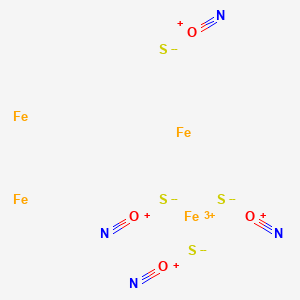

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)